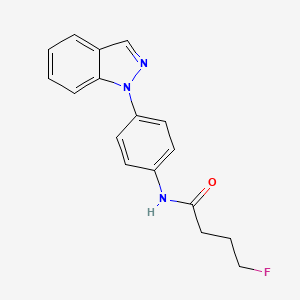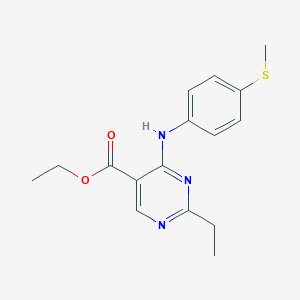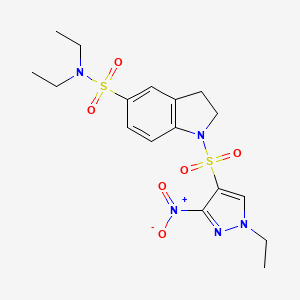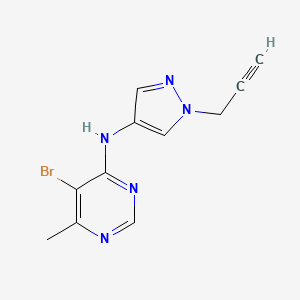
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide, also known as LDK378 or ceritinib, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a selective inhibitor of ALK that binds to the kinase domain of the protein and prevents its activation. ALK activation leads to downstream signaling pathways that promote cell growth and survival. By inhibiting ALK, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide blocks these pathways and induces cell death in ALK-positive NSCLC cells.
Biochemical and Physiological Effects:
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been shown to inhibit the growth and survival of ALK-positive NSCLC cells in vitro and in vivo. In addition, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported to induce apoptosis, or programmed cell death, in these cells. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has also been shown to inhibit the growth of tumors in mouse xenograft models of ALK-positive NSCLC.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a potent and selective inhibitor of ALK that has been extensively studied in preclinical and clinical settings. Its efficacy in the treatment of ALK-positive NSCLC has been demonstrated in multiple clinical trials, making it a promising therapeutic option for this patient population. However, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has limitations in terms of its toxicity profile and potential for drug resistance. Further research is needed to optimize its dosing and combination with other therapies to improve its efficacy and minimize its side effects.
Zukünftige Richtungen
For 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide research include the development of novel ALK inhibitors with improved efficacy and safety profiles, the identification of biomarkers that predict response to ALK inhibitors, and the exploration of combination therapies that target multiple signaling pathways involved in NSCLC. In addition, research is needed to understand the mechanisms of resistance to ALK inhibitors and to develop strategies to overcome this resistance. Finally, the potential use of ALK inhibitors in other cancer types that harbor ALK rearrangements, such as lymphoma and neuroblastoma, should be explored.
Synthesemethoden
The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide involves a series of chemical reactions that start with the condensation of 4-fluoroaniline and 4-bromo-1-butanol to form the intermediate 4-fluoro-N-(4-hydroxybutyl)aniline. This intermediate is then reacted with indazole-1-carboxylic acid to form the final product, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide. The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported in several publications, including a patent application filed by Novartis Pharmaceuticals Corporation.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of ALK-positive NSCLC. ALK is a receptor tyrosine kinase that is aberrantly activated in a subset of NSCLC patients, leading to uncontrolled cell growth and survival. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide inhibits the activity of ALK and has shown significant antitumor activity in preclinical models of ALK-positive NSCLC.
Clinical trials have demonstrated the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in the treatment of ALK-positive NSCLC patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor. In a phase I trial, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide showed an overall response rate of 58% and a median progression-free survival of 7.0 months in ALK-positive NSCLC patients who had previously received crizotinib (Shaw et al., 2014). Subsequent phase II and III trials confirmed the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in this patient population, leading to its approval by the US Food and Drug Administration in 2014.
Eigenschaften
IUPAC Name |
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAGUGSIUUWUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-4-methoxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7434145.png)


![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)